1-(1-Benzylpiperidin-4-yl)-4-cycloheptylpiperazine
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Overview
Description
1-(1-Benzyl-4-piperidyl)-4-cycloheptylpiperazine is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a cycloheptylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-4-piperidyl)-4-cycloheptylpiperazine typically involves multiple steps. One common method starts with the preparation of 1-benzyl-4-piperidone, which is then subjected to various chemical reactions to introduce the cycloheptylpiperazine moiety. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium borohydride for reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-4-piperidyl)-4-cycloheptylpiperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(1-Benzyl-4-piperidyl)-4-cycloheptylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-4-piperidyl)-4-cycloheptylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
1-Benzyl-4-piperidone: A precursor in the synthesis of various piperidine-based compounds.
Uniqueness
1-(1-Benzyl-4-piperidyl)-4-cycloheptylpiperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group with a cycloheptylpiperazine moiety sets it apart from other piperidine derivatives, offering unique opportunities for research and application.
Properties
CAS No. |
6034-23-7 |
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Molecular Formula |
C23H37N3 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-cycloheptylpiperazine |
InChI |
InChI=1S/C23H37N3/c1-2-7-11-22(10-6-1)25-16-18-26(19-17-25)23-12-14-24(15-13-23)20-21-8-4-3-5-9-21/h3-5,8-9,22-23H,1-2,6-7,10-20H2 |
InChI Key |
RBZLLTYQTDYKHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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